molecular formula C17H14N2O3S2 B2629170 (E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide CAS No. 854002-39-4

(E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide

Cat. No.: B2629170
CAS No.: 854002-39-4
M. Wt: 358.43
InChI Key: GUJKNEBJOPSSAL-NTEUORMPSA-N
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Description

(E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a recognized and potent ATP-competitive inhibitor of 3-Phosphoinositide-dependent kinase-1 (PDK1). Its development was aimed at targeting the AGC family of kinases, where PDK1 acts as a master regulator . This compound exhibits high selectivity for PDK1 by occupying a unique hydrophobic pocket adjacent to the ATP-binding site, a feature that distinguishes it from other kinase inhibitors. The primary research application of this inhibitor is in the dissection of the PI3K/PDK1/Akt signaling pathway, a critical axis frequently hyperactivated in a wide range of cancers. By selectively inhibiting PDK1, researchers can probe its essential role in cell survival, proliferation, and growth , making it a valuable tool for investigating oncogenic mechanisms and evaluating the therapeutic potential of PDK1 blockade in preclinical models. Its use is strictly confined to fundamental biochemical and cell-based research applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-19-16(21)14(24-17(19)23)9-11-4-6-12(7-5-11)15(20)18-10-13-3-2-8-22-13/h2-9H,10H2,1H3,(H,18,20)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJKNEBJOPSSAL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NCC3=CC=CO3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, alongside structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a furan ring and a thioxothiazolidin moiety. Its molecular formula is C22H19N3O3SC_{22}H_{19}N_3O_3S, with a molecular weight of 405.47 g/mol. The detailed structure can be represented as follows:

 E N furan 2 ylmethyl 4 3 methyl 4 oxo 2 thioxothiazolidin 5 ylidene methyl benzamide\text{ E N furan 2 ylmethyl 4 3 methyl 4 oxo 2 thioxothiazolidin 5 ylidene methyl benzamide}

Antibacterial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004–0.03 mg/mL0.008–0.06 mg/mL
Staphylococcus aureus0.015 mg/mL0.03 mg/mL
Enterobacter cloacae0.002 mg/mL0.004 mg/mL

These results indicate that the compound exhibits potent antibacterial activity, surpassing traditional antibiotics like ampicillin in efficacy against certain strains .

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Studies have reported that it demonstrates good to excellent antifungal effects with MIC values ranging from 0.0040.004 to 0.060.06 mg/mL against various fungal pathogens.

Fungi MIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

The most sensitive species was found to be T. viride, while A. fumigatus showed more resistance .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through its ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages. Compounds related to thioxothiazolidins have shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical mediators in inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Furan Ring : Contributes to enhanced interaction with biological targets.
  • Thioxothiazolidin Moiety : Essential for antibacterial and antifungal activities.
  • Substituents on Benzamide : Modifications here can significantly affect potency and selectivity.

Research indicates that specific substitutions can enhance the binding affinity to target enzymes or receptors, leading to improved therapeutic profiles .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several thioxothiazolidin derivatives, demonstrating that compounds structurally related to this compound exhibited MIC values significantly lower than standard antibiotics .
  • In Vivo Studies : Further research is needed to explore the in vivo efficacy and safety profiles of this compound, particularly regarding its pharmacokinetics and potential side effects.

Scientific Research Applications

Molecular Weight

The molecular weight of (E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is approximately 374.4 g/mol.

Overview

Research has shown that derivatives of thiazolidinones, including this compound, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, demonstrating superior efficacy compared to traditional antibiotics like ampicillin and streptomycin .

Efficacy Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of the compound against selected bacterial strains:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Enterobacter cloacae0.004 - 0.030.008 - 0.06
Escherichia coli0.03 - 0.10.06 - 0.12
Staphylococcus aureus0.01 - 0.050.02 - 0.1

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity, as shown in the following table:

Fungal Strain MIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

These results indicate that certain derivatives are particularly potent against specific pathogens, making them candidates for further development in antimicrobial therapies .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazolidinone derivatives, including our compound of interest. The study involved in vitro testing against multiple strains of bacteria and fungi, revealing that the compound exhibited a broad spectrum of activity, particularly against resistant strains .

Comparative Analysis with Standard Antibiotics

In another study, researchers compared the efficacy of this compound with standard antibiotics in clinical isolates. The results demonstrated that this compound had a significantly lower MIC than ampicillin for several strains, indicating its potential as a novel therapeutic agent .

Comparison with Similar Compounds

Structural Analogs of Thiazolidinone-Benzamide Derivatives

Key structural analogs are compared below based on substituents, synthesis, and functional groups:

Compound Name Substituents on Benzamide Thiazolidinone Ring Modifications Key Features Reference
(E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide N-furan-2-ylmethyl 3-methyl, 4-oxo, 2-thioxo Thioxo group enhances electron-withdrawing effects; furan contributes π-π interactions.
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide N-phenyl 2,4-dioxo Lacks thioxo group; higher polarity due to dioxo configuration.
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 2-chloro, N-thiazolidinone 3-methoxy-4-propoxybenzylidene, 2-thioxo Chloro and alkoxy substituents enhance lipophilicity; Z-configuration noted.
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide Thiazole-linked 3-methoxybenzyl group Combines furan and thiazole; amide linkage differs from benzamide core.
Key Structural Differences:
  • Thiazolidinone Ring Substitutions: The target compound’s 2-thioxo group (vs.
  • N-Substituents : The furan-2-ylmethyl group (target) contrasts with phenyl () or thiazole-linked moieties (), affecting steric bulk and electronic interactions.
  • Benzamide Modifications : Chloro and alkoxy groups in introduce steric and electronic effects absent in the target compound.

Physicochemical Properties

  • Solubility : The thioxo group in the target compound may reduce aqueous solubility compared to dioxo analogs (), but the furan moiety could enhance solubility in organic solvents.
  • Electronic Effects: The electron-withdrawing thioxo group may polarize the thiazolidinone ring, influencing reactivity in biological systems.

Q & A

Basic: What synthetic strategies are effective for preparing (E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide?

Answer:
The synthesis typically involves condensation reactions between thiazolidinone precursors and benzamide derivatives. For example, analogous compounds are synthesized via refluxing aldehydes with 2-thioxothiazolidin-4-one in glacial acetic acid, catalyzed by anhydrous sodium acetate (see ). Key steps include:

  • Reagent selection : Use of sodium acetate as a base to deprotonate intermediates.
  • Reaction monitoring : TLC (20% ethyl acetate/n-hexane) to track progress.
  • Purification : Recrystallization in ethanol to isolate the product (yield ~85%) .
    Optimization may involve adjusting solvent polarity, temperature, or catalyst loading. For reproducibility, ensure anhydrous conditions and stoichiometric control of reactive aldehyde groups.

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:
A multi-technique approach is essential:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups ( ).
  • NMR (¹H/¹³C) : Confirms regiochemistry of the furan and benzamide moieties. For example, the (E)-configuration of the methylidene group is validated by coupling constants in ¹H NMR (e.g., J = 12–14 Hz for trans-alkenes) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced: How can crystallographic data resolve contradictions in structural assignments?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use programs like SHELXL ( ) for refinement and WinGX/ORTEP ( ) for visualizing anisotropic displacement parameters. Key considerations:

  • Data collection : High-resolution (<1.0 Å) data reduces ambiguity in electron density maps.
  • Validation tools : Check for R-factor consistency (R1 < 0.05) and use PLATON to detect twinning or disorder .
  • Comparative analysis : Cross-validate bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian09 at B3LYP/6-31G* level) .

Advanced: How can DFT calculations elucidate the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) simulations predict frontier molecular orbitals (FMOs), dipole moments, and charge distribution. For example:

  • HOMO-LUMO gaps : Correlate with reactivity; lower gaps (~3–4 eV) suggest potential for charge-transfer interactions.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfur in thioxo groups).
  • Validation : Compare calculated IR/NMR spectra with experimental data (using scaling factors for vibrational modes, as in NIST benchmarks) .
    Software: Gaussian, ORCA, or NWChem with solvent effects modeled via PCM (Polarizable Continuum Model).

Advanced: What experimental design principles optimize reaction conditions for derivatives of this compound?

Answer:
Apply Design of Experiments (DoE) methodologies:

  • Variables : Temperature, solvent polarity (e.g., DMF vs. acetic acid), and catalyst type.
  • Response surface modeling : Use central composite design (CCD) to identify optimal conditions ( ).
  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
    Statistical tools like ANOVA and Pareto charts prioritize significant factors.

Advanced: How to analyze biological activity data conflicting with computational predictions?

Answer:
Discrepancies between in silico and experimental results (e.g., antimicrobial assays) require:

  • Re-evaluation of docking models : Use AutoDock Vina with flexible side chains and explicit solvent.
  • Experimental controls : Confirm purity via HPLC and rule out aggregation artifacts (e.g., dynamic light scattering).
  • Free-energy calculations : MM-PBSA/GBSA to refine binding affinity predictions .
    Cross-disciplinary collaboration with biologists ensures assay reproducibility (e.g., MIC values in triplicate).

Advanced: What strategies validate the (E)-configuration of the methylidene group?

Answer:
Beyond NMR coupling constants:

  • NOESY/ROESY : Detect spatial proximity between the methylidene proton and adjacent groups.
  • X-ray crystallography : Direct visualization of the double-bond geometry ( ).
  • UV-Vis spectroscopy : Compare λmax with (Z)-isomers; conjugated (E)-isomers often show bathochromic shifts .

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